molecular formula C7H11ClN2O2S B13247369 (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13247369
M. Wt: 222.69 g/mol
InChI Key: ILZIARGTTCKEBD-UHFFFAOYSA-N
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Description

(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This reagent belongs to a class of heteroaryl sulfonyl chlorides that are highly valuable for introducing the sulfonamide functional group into target molecules . Its core application lies in its reactivity as an electrophile, facilitating sulfonylation reactions with a variety of nucleophiles, most notably primary and secondary amines, to create a diverse array of sulfonamide compounds . The trimethylpyrazole moiety is a privileged structure in pharmaceutical research, often employed to modulate the physicochemical properties, solubility, and metabolic stability of lead compounds. Researchers can utilize this reagent to synthesize sulfonamide libraries for high-throughput screening against biological targets such as enzymes and receptors. The compound is moisture-sensitive and reacts violently with water, liberating toxic gas . It must be handled with appropriate safety precautions, including the use of personal protective equipment and manipulation under inert, anhydrous conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-5-7(4-13(8,11)12)6(2)10(3)9-5/h4H2,1-3H3

InChI Key

ILZIARGTTCKEBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,5-Trimethyl-1H-pyrazole (Precursor)

The synthesis of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride begins with the preparation of 1,3,5-trimethyl-1H-pyrazole:

  • Step 1: 3,5-Dimethyl-1H-pyrazole is synthesized by reacting pentane-2,4-dione with 85% hydrazine hydrate in methanol at 25–35 °C. This exothermic reaction proceeds quantitatively.
  • Step 2: The 3,5-dimethyl-1H-pyrazole is then methylated using methyl iodide in the presence of potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C to 30 °C. The reaction is stirred for 16 hours, yielding 1,3,5-trimethyl-1H-pyrazole with about 78% yield.

Sulfonylation to Form (Trimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride

The key step involves sulfonylation of 1,3,5-trimethyl-1H-pyrazole to introduce the methanesulfonyl chloride group:

  • Reagents: Chlorosulfonic acid and thionyl chloride.
  • Procedure: The pyrazole compound is dissolved in chloroform and added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under nitrogen atmosphere.
  • Reaction Conditions: The mixture is heated to 60 °C and stirred for 10 hours. Subsequently, thionyl chloride is added at 60 °C, and stirring continues for 2 hours.
  • Workup: The reaction mixture is cooled and poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the sulfonyl chloride derivative.

Alternative Method Using Triethylamine

An alternative synthesis involves reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with bases such as triethylamine in solvents like dichloromethane or N,N-dimethylformamide (DMF) at room temperature or 0–25 °C for 2 hours. This method is often used for further derivatization but also confirms the stability and reactivity of the sulfonyl chloride group:

  • In dichloromethane with triethylamine, stirring at 20–25 °C for 2 hours gives high yields (up to 76% in some derivatives).
  • In DMF with triethylamine, similar reaction conditions yield up to 86%.

Summary Table of Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
3,5-Dimethyl-1H-pyrazole Pentane-2,4-dione + 85% hydrazine hydrate Methanol 25–35 °C Quantitative Exothermic reaction
1,3,5-Trimethyl-1H-pyrazole Methyl iodide + potassium tert-butoxide THF 0–30 °C 16 h 78 Under nitrogen atmosphere
Sulfonylation Chlorosulfonic acid + thionyl chloride Chloroform 0 °C to 60 °C 12 h total Slow addition, nitrogen atmosphere
Alternative sulfonyl chloride reaction Triethylamine + sulfonyl chloride DCM or DMF 0–25 °C 2 h 76–86 Used for further derivatization

Analysis and Research Findings

  • The sulfonylation reaction is critical and requires careful temperature control and inert atmosphere to avoid side reactions.
  • Potassium tert-butoxide is preferred over other bases such as NaH or NaOH for methylation due to better yields and cleaner reaction profiles.
  • The sulfonyl chloride intermediate is reactive and typically purified by extraction and evaporation under vacuum rather than crystallization.
  • The reaction with triethylamine in dichloromethane or DMF is a mild and efficient method for further functionalization, indicating the compound's utility as a sulfonylating agent.
  • The synthetic route described is scalable and avoids excessive use of solvents or harsh conditions, making it commercially viable compared to older methods involving high vacuum distillation and extensive chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives .

Scientific Research Applications

(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, also known as (1,3,5-trimethylpyrazol-4-yl)methanesulfonyl chloride, is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . This compound has various identifiers, including a PubChem CID of 62084559, an IUPAC name of (1,3,5-trimethylpyrazol-4-yl)methanesulfonyl chloride, and SMILES notation CC1=C(C(=NN1C)C)CS(=O)(=O)Cl .

Chemical and Physical Properties

Key properties of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride include:

  • Molecular Weight: 222.69 g/mol
  • XLogP3-AA: 1
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 3
  • Rotatable Bonds: 2
  • Exact Mass: 222.0229765 Da
  • Monoisotopic Mass: 222.0229765 Da
  • Topological Polar Surface Area: 60.3 Ų
  • Heavy Atom Count: 13
  • Complexity: 275

Potential Applications

While the provided search results do not offer explicit applications for (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, they do provide contexts that suggest potential research avenues:

  • Anti-Viral Research: Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anti-respiratory syncytial virus (RSV) activity . The modification of these compounds, particularly at the 7-position, can impact their biological properties . (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride might be useful in synthesizing or modifying such pyrazolo[1,5-a]pyrimidine derivatives to enhance their antiviral activity.
  • Inhibitor Design: Research into overcoming clinical resistance mechanisms has involved the design of potent and selective inhibitors . Given its chemical structure, (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride could potentially be a building block in designing novel inhibitors.
  • Metabolic Studies: Isotopically labeled compounds are valuable in metabolic and reaction kinetic studies . (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, when labeled with isotopes, may be used in such studies to trace its metabolic pathways or reaction kinetics.

Mechanism of Action

The mechanism of action of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

a) (Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride

  • Structure : Differs by one fewer methyl group on the pyrazole ring.
  • Reactivity : Reduced steric hindrance compared to the trimethyl analog accelerates nucleophilic substitution but lowers selectivity in crowded reaction environments .
  • Thermal Stability : Lower melting point (87–89°C vs. 102–104°C for the trimethyl derivative) due to weaker crystal lattice interactions .
  • Applications : Less favored in pharmaceutical synthesis due to higher hygroscopicity.

b) (Trimethyl-1H-pyrazol-3-yl)methanesulfonyl Chloride

  • Structure : Sulfonyl chloride group at the 3-position of the pyrazole ring.
  • Reactivity : Slower reaction kinetics with amines (∼20% lower yield in sulfonamide formation) due to electronic effects from the substituent positioning .
  • Solubility : Comparable to the 4-position isomer but exhibits poorer compatibility with ether solvents.

Non-Pyrazole Sulfonyl Chlorides

a) Methanesulfonyl Chloride (Mesyl Chloride)

  • Structure : Lacks the pyrazole ring system.
  • Reactivity : Higher electrophilicity due to the absence of electron-donating methyl groups, leading to faster but less controlled reactions .
  • Applications : Preferred for simple sulfonations but unsuitable for stereoselective synthesis.

b) p-Toluenesulfonyl Chloride (TosCl)

  • Structure : Aromatic sulfonyl chloride with a para-methyl group.
  • Thermal Stability: Higher melting point (68°C) but lower solubility in non-polar solvents compared to the trimethylpyrazole derivative.
  • Selectivity: Limited use in heterocyclic systems due to compatibility issues.

Data Tables

Table 1: Physical and Chemical Properties

Compound Melting Point (°C) Solubility (DMF, g/100 mL) Hydrolytic Stability (t½ in H₂O, min)
(Trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride 102–104 45.2 18
(Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride 87–89 51.8 9
Methanesulfonyl chloride -32 62.3 3

Table 2: Reaction Yields with Benzylamine (25°C, 1h)

Compound Sulfonamide Yield (%) Byproduct Formation (%)
(Trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride 92 3
(Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride 88 8
p-Toluenesulfonyl chloride 85 12

Key Research Findings

Steric vs. Electronic Effects : The trimethyl substitution on the pyrazole ring enhances steric shielding, reducing unintended side reactions (e.g., hydrolysis) while maintaining sufficient electrophilicity for sulfonamide formation .

Solvent Compatibility : Unlike TosCl, the trimethylpyrazole derivative exhibits excellent solubility in chlorinated solvents, enabling homogeneous reaction conditions critical for high-throughput synthesis .

Biological Activity

(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H10ClN2O2S and a molecular weight of 210.68 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC7H10ClN2O2S
Molecular Weight210.68 g/mol
IUPAC Name(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
SMILESCC(C)(C)N1C=CC=N1S(=O)(=O)Cl

Antiproliferative Effects

Research indicates that derivatives of pyrazole, including (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, exhibit significant antiproliferative activity against various cancer cell lines. A study on pyrazole derivatives demonstrated their effectiveness in inhibiting the proliferation of U937 cells, a human histiocytic lymphoma cell line. The compounds were tested for their cytotoxic effects using MTT assays, revealing IC50 values that suggest strong potential for therapeutic applications .

The mechanism by which (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride exerts its biological effects is believed to involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and protein function, contributing to its antiproliferative effects .

Study on Sulfonamide Derivatives

In a study focusing on new pyrazole-4-sulfonamide derivatives, it was found that these compounds displayed significant antiproliferative activity against various cancer cell lines. The study synthesized several derivatives and assessed their biological activity through in vitro assays. The results showed that modifications in the sulfonamide group significantly affected the compounds' potency .

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of pyrazole derivatives in animal models. One such study highlighted the use of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in treating tumors in mice, demonstrating reduced tumor growth compared to control groups. These findings underscore the compound's potential as an anticancer agent .

Synthesis and Derivative Development

The synthesis of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of trimethylpyrazole with methanesulfonyl chloride under controlled conditions. The process can be optimized to enhance yield and purity:

  • Reagents : Trimethylpyrazole, methanesulfonyl chloride, solvent (e.g., dichloromethane).
  • Conditions : The reaction is usually conducted at low temperatures to minimize side reactions.
  • Purification : Products are purified using column chromatography.

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